Ethyl 4-(3,5-dichloro-phenoxy)butanoate
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Overview
Description
Ethyl 4-(3,5-dichloro-phenoxy)butanoate is an organic compound with the molecular formula C12H14Cl2O3. It is a derivative of phenoxybutanoic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,5-dichloro-phenoxy)butanoate typically involves the esterification of 4-(3,5-dichloro-phenoxy)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,5-dichloro-phenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products Formed
Oxidation: 4-(3,5-dichloro-phenoxy)butanoic acid.
Reduction: 4-(3,5-dichloro-phenoxy)butanol.
Substitution: Various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(3,5-dichloro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of herbicide activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,5-dichloro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms on the phenyl ring enhance its binding affinity to these targets, leading to various biological effects. The ester group allows for easy hydrolysis, releasing the active phenoxybutanoic acid moiety.
Comparison with Similar Compounds
Ethyl 4-(3,5-dichloro-phenoxy)butanoate can be compared with other similar compounds, such as:
Ethyl 4-(2,4-dichloro-phenoxy)butanoate: Similar structure but with chlorine atoms at different positions, leading to different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
4-(3,5-dichloro-phenoxy)butanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
This compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14Cl2O3 |
---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
ethyl 4-(3,5-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-2-16-12(15)4-3-5-17-11-7-9(13)6-10(14)8-11/h6-8H,2-5H2,1H3 |
InChI Key |
OSIVZEGTRJDWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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